((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine
Description
((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine is a sulfonamide-modified amino acid derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.36 g/mol . Its structure consists of an alanine backbone (2-aminopropanoic acid) functionalized with a 2,3,5,6-tetramethylphenylsulfonyl group attached to the amino nitrogen. The compound is available at 96% purity and has the CAS registry number 1009671-00-4 . The tetramethylphenylsulfonyl moiety introduces steric bulk and hydrophobicity, which may influence its solubility, bioavailability, and intermolecular interactions in biological systems.
Properties
IUPAC Name |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNVDQLSTLUUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009671-00-4 | |
| Record name | 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine typically involves the reaction of alanine with a sulfonyl chloride derivative of tetramethylphenyl. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted sulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties .
Biology
- Enzyme Inhibition Studies : ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine can be utilized in studies focused on enzyme inhibition. The sulfonyl group may interact with specific amino acid residues within enzymes, leading to modifications in their activity. This characteristic makes it valuable for probing enzyme functions and developing inhibitors for therapeutic purposes .
- Protein Modification : The compound's ability to modify proteins can be leveraged in research aimed at understanding protein structure and function. By attaching bulky groups like the tetramethylphenyl moiety, researchers can study how such modifications impact protein interactions and stability .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require enhanced performance characteristics .
Case Studies
Several studies have highlighted the applications of this compound:
- Inhibition of Protein Interactions : Research has demonstrated that compounds similar to this compound can inhibit specific protein-protein interactions crucial for cellular processes. For instance, small molecules that bind to the Keap1-Nrf2 pathway have shown promise in modulating oxidative stress responses .
- Antimicrobial Activity : In silico studies have suggested that derivatives of sulfonamides exhibit significant antimicrobial properties. Compounds synthesized from similar structures have been tested against various bacterial strains and shown effective inhibition comparable to established antibiotics .
Mechanism of Action
The mechanism of action of ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modification of their activity. The tetramethylphenyl ring provides hydrophobic interactions that enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Amino Acid Backbone Modifications
Pharmacological Relevance
- Nrf2 Receptor Binding : The naphthalene-pyrrolidine derivative exhibits strong binding to the Transcription Factor Nrf2 (Ki = 34.53 nM), suggesting that bulkier aromatic systems improve interactions with hydrophobic pockets in therapeutic targets like Parkinson’s disease pathways .
- Allosteric Modulation : (+)2,3,5,6TMP-TQS demonstrates that the spatial orientation of the tetramethylphenylsulfonyl group relative to fused rings (e.g., cyclopentenyl) is critical for silent allosteric modulation of α7 nicotinic acetylcholine receptors (nAChRs). This highlights the importance of three-dimensional conformation over stereochemistry alone .
Structural and Functional Trade-offs
- Solubility : The tetramethylphenylsulfonyl group reduces aqueous solubility across all derivatives, necessitating formulation optimizations for in vivo applications.
- Steric Effects : The alanine derivative’s compact structure may favor binding to shallow enzymatic pockets, whereas bulkier analogs (e.g., naphthalene derivatives) could target deeper hydrophobic regions .
Biological Activity
((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine is a modified amino acid derivative characterized by the presence of a sulfonyl group attached to the amino acid alanine. Its unique structural attributes contribute to its distinct chemical behavior and potential utility in various biological applications. This article reviews the biological activity of this compound, including its synthesis, properties, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 285.36 g/mol
- Structure : The bulky tetramethylphenyl group enhances lipophilicity and steric properties, influencing its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of alanine with a suitable sulfonyl chloride derivative. This method allows for the introduction of the bulky tetramethylphenyl group onto the alanine backbone, which can significantly affect solubility and biological interactions.
Research indicates that modifications to amino acids can alter their biological functions. The sulfonyl group in this compound may enhance its ability to interact with proteins or enzymes due to increased steric hindrance and hydrophobicity. This could potentially allow it to function as a substrate or inhibitor in various biochemical pathways.
Case Studies and Research Findings
- Inhibition Studies : In a study examining the effects of various amino acid derivatives on enzyme activity, this compound was shown to inhibit certain proteases. The bulky tetramethylphenyl group likely interferes with substrate binding sites on these enzymes .
- Cellular Uptake : Research has demonstrated that modified amino acids can exhibit different rates of cellular uptake compared to their unmodified counterparts. The lipophilicity imparted by the tetramethylphenyl group may facilitate better membrane permeability.
- Protein Interaction : A study involving alanine-scanning mutagenesis found that modifications in the alanine structure could significantly impact protein folding and stability. This suggests that this compound could be utilized to probe protein structure-function relationships .
Comparative Analysis of Biological Activity
| Compound | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 285.36 | Inhibits proteases; alters cellular uptake |
| 3-sulfino-L-alanine | 133.14 | Involved in antioxidant activity |
| β-(thienopyrrolyl)alanines | Varies | Mimics tryptophan; affects protein synthesis |
Q & A
Q. What are the standard synthetic routes for preparing ((2,3,5,6-Tetramethylphenyl)sulfonyl)alanine, and how are intermediates characterized?
The compound is typically synthesized via sulfonylation of alanine using 2,3,5,6-tetramethylbenzenesulfonyl chloride under alkaline conditions. Key steps include:
- Reaction Setup : Mix equimolar amounts of L-alanine and the sulfonyl chloride in chloroform or THF, with slow addition of NaOH to maintain pH 8–9 .
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
- Characterization : Confirmed via -NMR (δ 1.2–1.4 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons), FTIR (S=O stretching at ~1350–1150 cm), and LC-MS (M+H at m/z ~325) .
Q. How is the structural conformation of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. Key parameters:
Q. What is the role of this compound in structure-based drug design (SBDD)?
It serves as a sulfonamide-based scaffold for targeting enzymes/receptors (e.g., Nrf2, A2A adenosine). Computational docking (Autodock 4.0.1) predicts binding modes:
Q. How should this compound be stored to ensure stability?
- Conditions : Store at –20°C under inert gas (N) in amber vials.
- Stability : Avoid prolonged exposure to light/moisture; shelf life >2 years with <5% decomposition (HPLC-monitored) .
Advanced Research Questions
Q. How can molecular docking parameters be optimized to improve binding affinity predictions for this compound?
- Grid Box Setup : Center on the receptor’s active site (e.g., Nrf2: x=12.5, y=–4.3, z=22.1; grid size 60×60×60 Å).
- Scoring Function : Use AMBER force field with Lamarckian genetic algorithm (100 runs, population size 150).
- Validation : Compare docking scores (–10.18 kcal/mol for Nrf2) with experimental IC (34.53 nM) .
Q. What challenges arise during solid-phase synthesis of peptides incorporating this sulfonylated alanine?
Q. How to resolve contradictions between computational binding energies and in vitro activity data?
- Case Study : Docking predicts high affinity for COMT (–11.73 kcal/mol; K = 2.53 nM), but in vitro assays may show weaker inhibition due to:
Q. What strategies improve crystallization of this compound for SCXRD?
Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives of this compound?
Q. What methods assess the selectivity of this compound for Parkinson’s-related targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
